Neostigmine

Vue d'ensemble

Description

La néostigmine est un inhibiteur de la cholinestérase qui est principalement utilisé pour traiter la myasthénie grave, une maladie neuromusculaire auto-immune chronique. Elle est également utilisée pour inverser les effets des relaxants musculaires non dépolarisants après une chirurgie et pour traiter la rétention urinaire postopératoire et la pseudo-obstruction colique . La néostigmine a été synthétisée pour la première fois en 1931 et est disponible sous divers noms de marque, notamment Bloxiverz et Prostigmin .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La néostigmine peut être synthétisée par un processus en plusieurs étapes impliquant la réaction du chlorure de diméthylcarbamoyle avec le 3-diméthylaminophénol en présence d'une base telle que l'hydroxyde de sodium. La réaction se déroule via la formation d'un intermédiaire, qui est ensuite méthylé pour produire la néostigmine .

Méthodes de production industrielle : Dans les milieux industriels, la néostigmine est souvent produite sous forme de sel de méthylsulfate. Le processus implique la réaction de la base de néostigmine avec l'acide méthylsulfurique, suivie d'étapes de cristallisation et de purification pour obtenir le produit final .

Analyse Des Réactions Chimiques

Types de réactions : La néostigmine subit diverses réactions chimiques, notamment l'hydrolyse, l'oxydation et la substitution. L'hydrolyse de la néostigmine conduit à la formation de 3-diméthylaminophénol et d'acide diméthylcarbamique .

Réactifs et conditions courants :

Hydrolyse : Généralement réalisée en présence d'eau et d'une base telle que l'hydroxyde de sodium.

Oxydation : Peut être réalisée en utilisant des agents oxydants comme le peroxyde d'hydrogène.

Substitution : Implique l'utilisation de réactifs tels que le chlorure de diméthylcarbamoyle.

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent le 3-diméthylaminophénol et l'acide diméthylcarbamique .

4. Applications de la recherche scientifique

La néostigmine a une large gamme d'applications dans la recherche scientifique :

Chimie : Utilisée comme réactif dans diverses réactions chimiques et processus de synthèse.

Biologie : Employée dans des études relatives à la neurotransmission et aux jonctions neuromusculaires.

Médecine : Largement utilisée dans le traitement de la myasthénie grave, de la rétention urinaire postopératoire et de la pseudo-obstruction colique. .

Industrie : Utilisée dans la production de produits pharmaceutiques et comme standard en chimie analytique

5. Mécanisme d'action

La néostigmine est un inhibiteur réversible de la cholinestérase. Elle agit en inhibant l'enzyme acétylcholinestérase, qui est responsable de la dégradation de l'acétylcholine. En inhibant cette enzyme, la néostigmine augmente la concentration d'acétylcholine au niveau de la jonction neuromusculaire, ce qui améliore la transmission cholinergique et renforce la force musculaire . Les cibles moléculaires de la néostigmine comprennent l'acétylcholinestérase et les récepteurs nicotiniques de l'acétylcholine .

Composés similaires :

Physostigmine : Un autre inhibiteur de la cholinestérase qui peut traverser la barrière hémato-encéphalique, contrairement à la néostigmine.

Pyridostigmine : Similaire à la néostigmine, mais a une durée d'action plus longue et est moins susceptible de provoquer des effets secondaires.

Edrophonium : Un inhibiteur de la cholinestérase à action courte utilisé principalement à des fins diagnostiques.

Unicité de la néostigmine : La néostigmine est unique en ce qu'elle permet une inversion rapide et efficace des relaxants musculaires non dépolarisants après une chirurgie. Elle est également préférée dans certains contextes cliniques en raison de sa durée d'action relativement courte et de son faible risque d'effets secondaires sur le système nerveux central par rapport à la physostigmine .

Applications De Recherche Scientifique

Neostigmine has a wide range of applications in scientific research:

Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

Biology: Employed in studies related to neurotransmission and neuromuscular junctions.

Medicine: Extensively used in the treatment of myasthenia gravis, postoperative urinary retention, and colonic pseudo-obstruction. .

Industry: Utilized in the production of pharmaceuticals and as a standard in analytical chemistry

Mécanisme D'action

Neostigmine is a reversible cholinesterase inhibitor. It works by inhibiting the enzyme acetylcholinesterase, which is responsible for the breakdown of acetylcholine. By inhibiting this enzyme, this compound increases the concentration of acetylcholine at the neuromuscular junction, thereby enhancing cholinergic transmission and improving muscle strength . The molecular targets of this compound include acetylcholinesterase and nicotinic acetylcholine receptors .

Comparaison Avec Des Composés Similaires

Physostigmine: Another cholinesterase inhibitor that can cross the blood-brain barrier, unlike neostigmine.

Pyridostigmine: Similar to this compound but has a longer duration of action and is less likely to cause side effects.

Edrophonium: A short-acting cholinesterase inhibitor used primarily for diagnostic purposes.

Uniqueness of this compound: this compound is unique in its ability to provide a rapid and effective reversal of non-depolarizing muscle relaxants after surgery. It is also preferred in certain clinical settings due to its relatively short duration of action and lower risk of central nervous system side effects compared to physostigmine .

Activité Biologique

Neostigmine is a reversible acetylcholinesterase inhibitor primarily used in the treatment of myasthenia gravis and to reverse neuromuscular blockade. Its biological activity encompasses a range of mechanisms that enhance cholinergic neurotransmission, modulate immune responses, and exhibit neuroprotective effects. This article reviews the biological activity of this compound, supported by data tables and research findings.

This compound functions by inhibiting acetylcholinesterase (AChE), leading to increased levels of acetylcholine (ACh) at the neuromuscular junction. This action enhances muscle contraction and improves muscle tone in conditions like myasthenia gravis. The compound does not cross the blood-brain barrier due to its quaternary ammonium structure, limiting its central nervous system effects .

Key Mechanisms:

- Cholinergic Transmission Enhancement: By preventing ACh breakdown, this compound increases synaptic ACh availability, stimulating both nicotinic and muscarinic receptors .

- Voltage-Gated Potassium Channel Inhibition: this compound prolongs action potentials in motor neurons, further enhancing ACh release .

- Immune Modulation: It regulates inflammatory responses via the cholinergic anti-inflammatory pathway, impacting cytokine levels and immune cell activity .

Clinical Applications

This compound is primarily used for:

- Myasthenia Gravis Treatment: It improves neuromuscular transmission and muscle strength.

- Reversal of Neuromuscular Blockade: Effective in shortening recovery times from muscle relaxants during anesthesia.

Efficacy and Safety

A meta-analysis involving 2,109 patients indicated that this compound significantly reduces recovery time from anesthesia, with a mean difference in post-anesthesia care unit (PACU) stay of −17.73 minutes compared to control groups . Importantly, no significant differences were noted in adverse events between this compound and control groups, indicating a favorable safety profile.

| Clinical Outcome | This compound Group (Mean Difference) | Control Group (Mean Difference) | P-value |

|---|---|---|---|

| Length of PACU Stay | −17.73 minutes | - | <0.0001 |

| Time to Recovery (TOFR ≥0.9) | −16.60 minutes | - | <0.0001 |

| Extubation Time | −16.69 minutes | - | 0.005 |

Immunomodulatory Effects

Recent studies have demonstrated that this compound can modulate immune responses by reducing pro-inflammatory cytokines such as TNF-α and IL-6 while increasing anti-inflammatory cytokines like IL-10 . This effect is mediated through several signaling pathways including PI3K/Akt and NF-kappaB.

Case Study Insights:

- In animal models of sepsis and organ injury, this compound administration led to reduced inflammatory responses and improved survival rates, showcasing its potential as an immunomodulatory agent .

Neuroprotective Properties

This compound has been shown to exert neuroprotective effects in nonclinical studies by enhancing cholinergic system activity, which helps maintain synaptic plasticity and reduce neuronal degeneration under stress conditions .

Research Findings:

Propriétés

IUPAC Name |

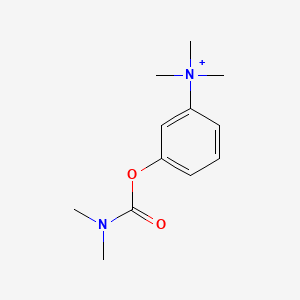

[3-(dimethylcarbamoyloxy)phenyl]-trimethylazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N2O2/c1-13(2)12(15)16-11-8-6-7-10(9-11)14(3,4)5/h6-9H,1-5H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALWKGYPQUAPLQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)OC1=CC=CC(=C1)[N+](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N2O2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

114-80-7 (bromide), 51-60-5 (methyl sulfate) | |

| Record name | Neostigmine [BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059994 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1023360 | |

| Record name | Neostigmine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Neostigmine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015472 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

6.77e-02 g/L | |

| Record name | Neostigmine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015472 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Neostigmine is a parasympathomimetic, specifically, a reversible cholinesterase inhibitor. The drug inhibits acetylcholinesterase which is responsible for the degredation of acetylcholine. So, with acetylcholinesterase inhibited, more acetylcholine is present By interfering with the breakdown of acetylcholine, neostigmine indirectly stimulates both nicotinic and muscarinic receptors which are involved in muscle contraction.. It does not cross the blood-brain barrier., ...PHARMACOLOGICAL EFFECTS OF ANTICHOLINESTERASE AGENTS ARE DUE PRIMARILY TO PREVENTION OF HYDROLYSIS OF ACH /ACETYLCHOLINE/ BY ACHE /ACETYLCHOLINESTERASE/ AT SITES OF CHOLINERGIC TRANSMISSION. TRANSMITTER THUS ACCUMULATES, AND THE ACTION OF ACH /ACETYLCHOLINESTERASE/ THAT IS LIBERATED BY CHOLINERGIC IMPULSES OR THAT LEAKS FROM THE NERVE ENDING IS ENHANCED., Neostigmine increased both miniature end-plate potential and end-plate potential amplitudes but did not affect quantal content in isolated frog sciatic nerve-Sartorius muscle prepn. This suggests that cholinesterase inhibition was the only effect., Long term (24-96 hr) treatment of a mouse-derived myogenic cell line (G8) with neostigmine markedly reduced binding of alpha-bungarotoxin (alpha-BuTx) to these cells. Protein synthesis in these cultures was markedly reduced and cell morphology degenerated. Myotubes maintained slightly hyperpolarized resting membrane potentials, and were able to respond to iontophoretic acetylcholine (Ach) application with overshooting action potentials. Degenerative changes at the neuromuscular junction associated with chronic neostigmine treatment in vivo are probably due to a direct action of the anticholinesterase on the muscle, rather than to altered intracleft ACh levels or to presynaptic effects of the anticholinesterase., The intraluminal probe mounted with 2 electrode-strain gauge pairs, 4 cm apart, was used to study the effect of a neutral interview, a stressful interview, a meal (478.7 cal) and neostigmine (0.5 mg, im) on the contractile electrical complex, continuous electrical response activity and their associated contractions in 17 normal subjects. Neostigmine resulted in an incr in contractile electric complex & continuous electric response activity indexes 5-10 and 25-30 min after the injection, respectively. Both the meal and neostigmine incr the percentage of propagated contractile electric complexes during all of the recording periods. | |

| Record name | Neostigmine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01400 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | NEOSTIGMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3921 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

59-99-4 | |

| Record name | Neostigmine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59-99-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Neostigmine [BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059994 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neostigmine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01400 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Neostigmine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NEOSTIGMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3982TWQ96G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | NEOSTIGMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3921 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Neostigmine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015472 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.